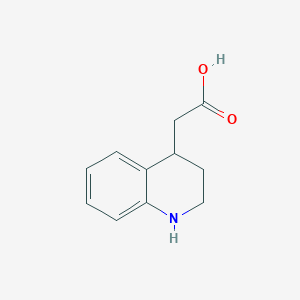

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDIRUQQZMBVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of the 2 1,2,3,4 Tetrahydroquinolin 4 Yl Acetic Acid Core

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can participate in several key chemical reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation: Similarly, the carboxylic acid can be transformed into an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. A successful synthesis of a hybrid molecule, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, was achieved through the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This demonstrates the feasibility of forming an amide bond at the nitrogen of the tetrahydroquinoline ring. The reaction generally proceeds in high yield. mdpi.com

| Reactant | Reagent | Product Type | Reference |

| This compound | Alcohol, Acid Catalyst | Ester | masterorganicchemistry.comchemguide.co.uk |

| 1,2,3,4-Tetrahydroquinoline | 2-(4-isobutylphenyl)propanoyl chloride | Amide | mdpi.com |

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. libretexts.orgslideshare.net The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran. libretexts.org

The resulting primary alcohol, 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol, is a versatile intermediate that can undergo further derivatization. For example, it can be converted to esters through reaction with acyl chlorides or carboxylic anhydrides, or to ethers via Williamson ether synthesis.

| Starting Material | Reducing Agent | Product | Reference |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | libretexts.orgslideshare.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound to yield 4-methyl-1,2,3,4-tetrahydroquinoline (B98487) is a potential transformation, though specific literature on this particular substrate is scarce. Generally, decarboxylation of acetic acid derivatives is challenging and requires high temperatures. However, the presence of the quinoline (B57606) ring might influence this reactivity. Studies on related quinoline-4-carboxylic acids have shown that decarboxylation can be a key step in some synthetic pathways, often promoted by catalysts or specific reaction conditions. scite.aigoogle.com For instance, the decarboxylation of substituted salicylic (B10762653) acids has been studied in quinoline solution, suggesting that the quinoline moiety can act as a high-boiling solvent and potentially a catalyst for such reactions. researchgate.net

Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system is a rich platform for a variety of chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution on the benzene (B151609) moiety.

Oxidation and Reduction Chemistry

Oxidation: The tetrahydroquinoline ring can be oxidized to afford either a 3,4-dihydroisoquinoline (B110456) or a fully aromatized quinoline ring, depending on the oxidizing agent and reaction conditions. clockss.org A catalytic oxidation system using copper(II) chloride and molecular oxygen has been shown to be efficient for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org

Reduction: Conversely, the aromatic quinoline ring can be reduced to a 1,2,3,4-tetrahydroquinoline. A variety of reducing agents and catalytic systems can be employed for this purpose. For example, a ligand- and base-free silver-catalyzed reduction of quinolines provides a practical route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature. organic-chemistry.org Gold nanoparticles supported on TiO2 have also been used to catalyze the reduction of functionalized quinolines to their tetrahydro derivatives. researchgate.net

| Transformation | Reagents/Catalysts | Product | Reference |

| Oxidation | CuCl2, O2 | 3,4-Dihydroisoquinoline | clockss.org |

| Reduction | Ag catalyst | 1,2,3,4-Tetrahydroquinoline | organic-chemistry.org |

| Reduction | Au/TiO2 | 1,2,3,4-Tetrahydroquinoline | researchgate.net |

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the tetrahydroquinoline system can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrogen atom in the heterocyclic ring, being an activating group, directs incoming electrophiles to the ortho and para positions of the benzene ring. However, the directing effect can be complex and influenced by the reaction conditions and the nature of the electrophile.

In the context of related tetrahydroisoquinoline synthesis, intramolecular electrophilic aromatic substitution is a key step in the Bischler–Napieralski reaction, where an N-acyl derivative of a β-phenylethylamine cyclizes in the presence of a dehydrating agent. rsc.org The presence of electron-donating groups on the aromatic ring, such as methoxy (B1213986) groups, facilitates this cyclization. rsc.org This highlights the nucleophilic character of the benzene ring within the tetrahydroquinoline scaffold, making it susceptible to attack by electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Reactions at the Nitrogen Atom

The nitrogen atom within the 1,2,3,4-tetrahydroquinoline scaffold of this compound is a secondary amine, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical transformations, including N-alkylation and N-acylation, which are fundamental for modifying the core structure and synthesizing diverse derivatives. acs.orgnih.gov

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. A notable method is the reductive alkylation pathway. For instance, a one-pot tandem reaction can be employed where a quinoline precursor is first reduced to the corresponding tetrahydroquinoline, which then undergoes reductive alkylation with an aldehyde in the presence of a Hantzsch ester and a boronic acid catalyst. acs.org This approach is efficient for producing N-alkylated tetrahydroquinolines under mild conditions. acs.org Another advanced technique involves the "borrowing hydrogen" methodology, where a manganese(I) pincer complex catalyzes the N-alkylation of 2-aminobenzyl alcohols with secondary alcohols, providing an atom-efficient route to N-substituted tetrahydroquinolines with water as the only byproduct. nih.gov

N-Acylation: Acylation of the nitrogen atom is another key transformation, typically achieved by reacting the tetrahydroquinoline core with acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a base, such as triethylamine, in an appropriate solvent like anhydrous tetrahydrofuran. nih.gov This process has been utilized to synthesize a range of N-acyl derivatives, which have shown enhanced biological activity compared to the parent compound. nih.govmdpi.com For example, the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride proceeds in high yield to create a hybrid molecule. mdpi.com These reactions are crucial for structure-activity relationship (SAR) studies, as modifications at the nitrogen position significantly influence the molecule's biological properties. nih.gov

The table below summarizes these key nucleophilic reactions at the nitrogen atom.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| Reductive Alkylation | Aldehydes, Hantzsch ester | Boronic Acid, 60-90°C | N-Alkyl-tetrahydroquinoline |

| Borrowing Hydrogen | Secondary Alcohols | Manganese(I) PN³ Pincer Complex, Base (KH/KOH) | N-Alkyl-tetrahydroquinoline |

| Acylation | Acyl Chlorides | Triethylamine, Tetrahydrofuran | N-Acyl-tetrahydroquinoline |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of the tetrahydroquinoline core is essential for optimizing reaction conditions and designing novel synthetic routes. Key transformations often involve acid-catalyzed cyclization reactions and have been investigated through both experimental and computational studies. nih.govresearchgate.net

A foundational reaction for forming similar heterocyclic structures is the Pictet-Spengler reaction. thermofisher.comjk-sci.com Mechanistically, this acid-catalyzed process begins with the formation of a Schiff base from the condensation of an amine and a carbonyl compound. jk-sci.com This is followed by protonation, which activates the molecule for an intramolecular electrophilic aromatic substitution (6-endo-trig cyclization) to form the new heterocyclic ring. jk-sci.comyoutube.com The final step involves the loss of a proton to restore aromaticity. youtube.com The efficiency of this cyclization can be influenced by the electronic properties of substituents on the aromatic ring; electron-donating groups typically favor the reaction. jk-sci.comrsc.org

For the nitration of the tetrahydroquinoline ring, mechanistic studies have revealed the critical role of the nitrogen atom's state (protonated vs. protected). researchgate.net Nitration is typically performed under acidic conditions where the secondary amine would be protonated. This N-protonation alters the electronic properties of the ring, directing the electrophilic substitution. Computational studies, using density functional theory (DFT) at levels like B3LYP/6-31++G**, have been employed to analyze the stability of the σ-complex intermediates for nitration at different positions. researchgate.net These theoretical calculations, which often correlate well with experimental outcomes, show that protecting the nitrogen atom with a group like trifluoroacetyl can change the regioselectivity of the nitration, favoring substitution at the 6-position. researchgate.net

Computational chemistry has also been used more broadly to investigate the structural reactivity of tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines. mdpi.comresearchgate.net DFT studies help in understanding frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and global reactivity descriptors. mdpi.comtandfonline.com Such analyses indicate that a small HOMO-LUMO gap corresponds to higher reactivity. mdpi.comtandfonline.com Molecular electrostatic potential surface (MESP) plots can identify electron-rich sites, such as the nitrogen atoms, which are susceptible to electrophilic attack. mdpi.com

The table below outlines key mechanistic insights for relevant transformations.

| Transformation | Key Mechanistic Steps | Investigative Methods | Key Findings |

| Pictet-Spengler Type Cyclization | 1. Schiff base formation2. Protonation/Iminium ion formation3. Intramolecular electrophilic attack4. Rearomatization | Isotopic Labeling, Kinetic Studies, Computational Modeling | Reaction is acid-catalyzed; rate is influenced by electronics of the aromatic ring. jk-sci.comresearchgate.net |

| Electrophilic Nitration | 1. Formation of nitronium ion (NO₂⁺)2. Electrophilic attack on the aromatic ring3. Formation of σ-complex (Wheland intermediate)4. Deprotonation to restore aromaticity | Experimental (Product Analysis), Computational (DFT) Studies | Regioselectivity is highly dependent on N-protonation or the nature of the N-protecting group. researchgate.net |

| General Reactivity | Analysis of molecular orbitals and charge distribution | Computational (DFT, MESP) | Small HOMO-LUMO gaps indicate high reactivity; nitrogen atom is an electron-rich, nucleophilic site. mdpi.comtandfonline.com |

Advanced Spectroscopic and Chromatographic Characterization of 2 1,2,3,4 Tetrahydroquinolin 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

One-Dimensional (1D) NMR for Structural Confirmation (e.g., ¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer the initial and most fundamental information for structural verification. The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

For this compound, the expected signals in the ¹H and ¹³C NMR spectra can be predicted based on the chemical structure. The aromatic protons on the benzene (B151609) ring portion of the tetrahydroquinoline skeleton are expected to appear in the downfield region (typically 6.5-7.5 ppm). The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) and the methylene (B1212753) protons of the acetic acid side chain will resonate in the more upfield aliphatic region.

Unequivocal assignment of these resonances is achieved using two-dimensional techniques. The analysis of chemical shifts and coupling constants provides definitive structural confirmation.

Predicted ¹H NMR Data for this compound The following is an interactive data table based on predicted values.

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.2 - 3.4 | m | - |

| H-3 | 1.8 - 2.1 | m | - |

| H-4 | 3.0 - 3.3 | m | - |

| H-5 | 6.9 - 7.1 | d | ~7.5-8.0 |

| H-6 | 6.6 - 6.8 | t | ~7.5 |

| H-7 | 6.9 - 7.1 | t | ~7.5 |

| H-8 | 6.5 - 6.7 | d | ~7.5-8.0 |

| CH₂ (acetic) | 2.4 - 2.6 | d | ~6.5 |

| NH | 3.6 - 4.0 | br s | - |

Predicted ¹³C NMR Data for this compound The following is an interactive data table based on predicted values.

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~42 |

| C-3 | ~26 |

| C-4 | ~35 |

| C-4a | ~127 |

| C-5 | ~129 |

| C-6 | ~117 |

| C-7 | ~127 |

| C-8 | ~114 |

| C-8a | ~144 |

| CH₂ (acetic) | ~41 |

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within a molecule, resolving signal overlap, and determining stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and the adjacent methylene protons of the acetic acid side chain. It would also reveal the coupling network among the aromatic protons (H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). HSQC is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H-2 would show a cross-peak with the carbon signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include those from the methylene protons of the acetic acid group to the C-4 and the carboxyl carbon (COOH), and from H-4 to C-3, C-4a, and C-5, thus confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining stereochemistry and conformation. For this compound, NOESY could reveal the spatial relationship between the acetic acid side chain and the protons on the tetrahydroquinoline ring, indicating its preferred orientation (axial vs. equatorial).

Advanced NMR Techniques for Conformational Analysis and Dynamic Studies

The tetrahydroquinoline ring is not planar and can exist in different conformations. Advanced NMR techniques can probe these dynamic processes.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study conformational changes that are rapid on the NMR timescale at room temperature. For the target molecule, VT-NMR could be used to study the ring-flipping dynamics of the six-membered heterocyclic ring. At lower temperatures, the interconversion might slow down, leading to the observation of distinct signals for axial and equatorial protons that are averaged at higher temperatures.

Relaxation and Diffusion Measurements: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be employed, especially in mixture analysis, to separate signals from different species based on their diffusion coefficients, which relate to molecular size.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₁₃NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Masses for C₁₁H₁₃NO₂ The following is an interactive data table.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.10190 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.08382 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. Analyzing the resulting fragmentation pattern provides valuable structural information and helps to confirm the identity of the compound.

For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways can be postulated. A primary fragmentation would likely involve the loss of the acetic acid side chain or parts of it.

Plausible MS/MS Fragmentation Pathways for [C₁₁H₁₄NO₂]⁺ The following is an interactive data table based on predicted fragmentation.

| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 192.10 | H₂O | 18.01 | 174.09 | Ion resulting from dehydration |

| 192.10 | CO₂ | 43.99 | 148.11 | Ion from decarboxylation |

| 192.10 | CH₂COOH | 59.01 | 133.09 | Tetrahydroquinoline iminium ion |

The fragmentation pattern serves as a molecular fingerprint, providing strong evidence for the proposed structure by allowing for the logical reconstruction of the molecule from its constituent pieces.

Hyphenated Techniques (e.g., LC-MS for purity and mixture analysis)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the analysis of pharmaceutical compounds. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of a compound and its related impurities. This dual detection allows for high-confidence identification and quantification.

For this compound, LC-MS/MS (tandem mass spectrometry) is particularly useful for confirming the molecular weight and obtaining structural information through fragmentation analysis. The compound, with a monoisotopic mass of 191.09 Da, can be ionized using electrospray ionization (ESI) in both positive and negative modes. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 192.10. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 190.09.

Analysis of complex mixtures, such as crude reaction products or degradation samples, relies on the chromatographic separation prior to MS detection. A reverse-phase LC method would separate the target compound from starting materials, byproducts, and degradants based on polarity. The subsequent mass analysis of each eluting peak provides molecular weight information, facilitating impurity profiling and purity assessment. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in identification when compared against reference data. uni.luuni.lu

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an LC-MS analysis.

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.10192 |

| [M+Na]⁺ | [C₁₁H₁₃NO₂Na]⁺ | 214.08386 |

| [M-H]⁻ | [C₁₁H₁₂NO₂]⁻ | 190.08736 |

| [M+NH₄]⁺ | [C₁₁H₁₇N₂O₂]⁺ | 209.12846 |

| [M+K]⁺ | [C₁₁H₁₃KNO₂]⁺ | 230.05780 |

| [M+HCOO]⁻ | [C₁₂H₁₄NO₄]⁻ | 236.09284 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features: the carboxylic acid, the secondary amine within the tetrahydroquinoline ring, and the aromatic system.

The most prominent peaks would include a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. nih.gov Overlapping this region, the N-H stretch of the secondary amine would typically appear as a moderate peak around 3300-3400 cm⁻¹. A sharp, strong absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. researchgate.net

The aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methylene groups in the tetrahydroquinoline ring and the acetic acid side chain would be observed between 2850 and 3000 cm⁻¹. nist.gov

Table of Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong |

| Secondary Amine | N-H stretch | 3300 - 3400 | Moderate |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Moderate |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Moderate |

| Alkane | C-H stretch | 2850 - 3000 | Moderate to Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, which has a stereocenter at the C4 position, single-crystal X-ray diffraction can unambiguously determine its solid-state conformation and absolute configuration (if a chiral resolving agent is used or if it crystallizes in a chiral space group).

While specific crystal structure data for the title compound is not publicly available, analysis of related tetrahydroquinoline derivatives provides significant insight into its likely conformation. nih.govresearchgate.net The six-membered heterocyclic ring in tetrahydroquinolines typically adopts a half-chair conformation. nih.govresearchgate.net In this arrangement, the substituent at the C4 position can occupy either an axial or an equatorial position to minimize steric strain. It is anticipated that the acetic acid group at C4 would preferentially adopt an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

The crystal packing would be heavily influenced by intermolecular hydrogen bonding. Strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules (forming dimers) and between the carboxylic acid and the secondary amine of the tetrahydroquinoline ring. These interactions dictate the supramolecular architecture of the compound in the solid state.

Example Crystallographic Parameters for a Tetrahydroquinoline Derivative (1-tosyl-1,2,3,4-tetrahydroquinoline):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176 |

| b (Å) | 8.0468 |

| c (Å) | 22.2439 |

| β (°) | 98.107 |

| Conformation | Half-chair |

This data is for a related derivative and serves as an illustrative example of typical parameters. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both assessing the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this context.

HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing a moderately polar compound like this compound.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, often at a specific UV wavelength where the analyte absorbs strongly (e.g., 210 nm or 254 nm). jchr.org Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid), flow rate, and column temperature to achieve optimal separation from any impurities. mdpi.comnih.gov

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of products over time. nih.gov

TLC Procedure Summary:

| Step | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plate |

| Sample Application | Spotting of starting material(s) and reaction mixture using a capillary tube |

| Mobile Phase | e.g., 7:3 Ethyl Acetate (B1210297) / Hexanes or 9:1 Dichloromethane (B109758) / Methanol |

| Development | Plate is placed in a chamber with the mobile phase, which travels up the plate via capillary action |

| Visualization | 1. Examination under UV lamp (254 nm). 2. Staining with KMnO₄ solution followed by gentle heating. |

| Analysis | Comparison of Rf values of spots in the reaction lane to the starting material lane to assess conversion |

Computational Chemistry and Theoretical Studies on 2 1,2,3,4 Tetrahydroquinolin 4 Yl Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. By solving approximations of the Schrödinger equation, QM methods can elucidate a molecule's electronic structure, predict its reactivity, and simulate its spectroscopic properties with a high degree of accuracy. Density Functional Theory (DFT) is a particularly common and effective QM method for these purposes.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its chemical behavior. QM calculations can map out the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For the target molecule, the oxygen atoms of the carboxylic acid would be regions of high negative potential, and the hydrogen of the carboxylic acid and the N-H group would be areas of positive potential.

| Calculated Property | Hypothetical Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, centered on the aniline (B41778) moiety. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, associated with the carboxylic acid and aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | 1.8 eV | Quantifies the molecule's ability to act as an electrophile. |

Reaction Pathway Elucidation and Transition State Analysis

QM calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates and, crucially, the transition states that connect them. By calculating the energy of these transition states, one can determine the activation energy of a reaction, which is a key factor governing its rate.

For instance, the N-acylation of the tetrahydroquinoline nitrogen is a common reaction. A theoretical study could model the reaction pathway of this compound with an acylating agent like acetyl chloride. The calculations would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the vibrational frequencies to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

This analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental means alone.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Molecule + Acetyl Chloride) | 0.0 | Initial state of the system. |

| Transition State (TS1) | +15.2 | Energy barrier for the nucleophilic attack of the nitrogen on the carbonyl carbon. |

| Tetrahedral Intermediate | -5.8 | A short-lived intermediate formed after the initial attack. |

| Transition State (TS2) | +8.1 | Energy barrier for the elimination of the chloride ion. |

| Products (N-acetylated molecule + HCl) | -20.5 | Final, more stable state of the system. |

Spectroscopic Property Prediction and Correlation with Experimental Data

QM methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies of specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H stretch of the amine, and the C-H stretches of the aromatic and aliphatic parts, can be predicted. These calculated frequencies are often systematically scaled to account for approximations in the computational method and to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals.

| Spectroscopic Data | Functional Group | Hypothetical Calculated Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | 3410 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR Frequency (cm⁻¹) | C=O Stretch (Carboxylic Acid) | 1725 cm⁻¹ | 1700-1730 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | COOH | 11.5 ppm | 10-12 ppm |

| ¹³C NMR Chemical Shift (ppm) | C=O (Carboxylic Acid) | 175.2 ppm | 170-180 ppm |

Molecular Modeling and Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive and typically limited to smaller systems or single molecules. Molecular modeling and dynamics simulations, which often use classical mechanics principles (force fields), can be applied to larger systems and longer timescales. They are particularly useful for studying conformational flexibility and intermolecular interactions.

Conformational Analysis of the Tetrahydroquinoline Ring and Side Chain

Conformational Search: A systematic or stochastic search of the molecule's conformational space can identify low-energy conformers. This involves rotating the rotatable bonds and exploring the puckering of the tetrahydroquinoline ring.

Molecular Dynamics (MD) Simulations: An MD simulation models the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent (like water) at a certain temperature, one can observe the transitions between different conformations and determine their relative populations. This provides a dynamic picture of the molecule's flexibility.

The results of such analyses are crucial for understanding how the molecule might fit into a protein's binding site.

| Conformer | Side Chain Orientation | Ring Conformation | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population (%) |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | Half-Chair | 0.0 | 75.1 |

| 2 | Pseudo-axial | Half-Chair | 1.2 | 15.5 |

| 3 | Pseudo-equatorial | Boat | 3.5 | 9.4 |

Protein-Ligand Interaction Studies (e.g., molecular docking with target receptors/enzymes)

Given that many quinoline-based molecules exhibit biological activity, molecular docking is a key computational technique to investigate how this compound might interact with a specific protein target. nih.govnih.gov For example, based on the activity of similar compounds, a potential target could be an enzyme like dihydrofolate reductase or a receptor involved in signaling pathways. jneonatalsurg.com

The docking process involves:

Obtaining the 3D structure of the target protein, usually from a crystallographic database (like the PDB).

Generating a set of low-energy conformations of the ligand (the molecule of interest).

Placing these ligand conformations into the protein's active site in various orientations.

Using a scoring function to estimate the binding affinity for each pose. The scoring function typically accounts for interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The results of a docking study can predict the most likely binding mode of the molecule and provide a semi-quantitative estimate of its binding strength (docking score). These predictions can then be used to prioritize compounds for experimental testing or to design new molecules with improved binding affinity. Subsequent MD simulations of the protein-ligand complex can be used to assess the stability of the predicted binding pose over time. nih.gov

| Hypothetical Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Factor Xa | -8.5 | Arg143, Tyr99, Trp215 | Hydrogen bond with Arg143 (via carboxylate), Pi-pi stacking with Tyr99. |

| mTOR Kinase | -7.9 | Lys2187, Asp2357, Val2240 | Hydrogen bond with Lys2187 (via N-H), Hydrophobic interactions. mdpi.com |

| P-glycoprotein | -9.1 | Phe336, Gln725, Tyr953 | Hydrogen bond with Gln725 (via C=O), Pi-pi stacking with Phe336. nih.gov |

In Silico Property Prediction (excluding direct human pharmacokinetic/toxicological interpretations)

Computational, or in silico, methods provide a valuable, non-experimental approach to forecasting the physicochemical and pharmacokinetic properties of a molecule. These predictive models utilize the two-dimensional structure of a compound to calculate a range of descriptors that are instrumental in the early stages of drug discovery and chemical research. For this compound, these computational studies offer initial insights into its potential behavior in biological systems, guiding further experimental design. By leveraging sophisticated algorithms and extensive databases of known compounds, in silico tools can estimate properties that would otherwise require resource-intensive laboratory work. This allows for the early filtering of chemical entities, prioritizing those with a higher probability of possessing desirable characteristics for further investigation. The following sections detail the predicted druglikeness, physicochemical attributes, and absorption, distribution, metabolism, and excretion (ADME) parameters of this compound based on these computational models.

Druglikeness and Physicochemical Descriptors

"Druglikeness" is a qualitative concept used to assess a compound's potential to be a successful drug, based on the prevalence of certain physicochemical properties in existing oral medications. A key framework for evaluating druglikeness is Lipinski's Rule of Five, which establishes thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered more likely to exhibit good oral bioavailability.

Computational analysis of this compound reveals a profile that is largely compliant with these established druglikeness criteria. Its molecular weight is well under the 500 g/mol threshold, and its predicted lipophilicity and hydrogen bonding capacity fall within the favorable ranges. The topological polar surface area (TPSA), another important descriptor, suggests the potential for good cell membrane permeability. These predicted physicochemical properties are summarized in the table below.

Interactive Data Table: Predicted Physicochemical Properties and Druglikeness of this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C11H13NO2 | N/A |

| Molecular Weight | 191.23 g/mol | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 1.60 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | 60.3 Ų | N/A |

ADME Prediction for Research Design (e.g., theoretical blood-brain barrier permeability, gastrointestinal absorption)

Beyond general druglikeness, in silico models can predict specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are crucial for designing relevant biological assays and anticipating a compound's behavior in a research context. For instance, understanding a compound's theoretical ability to cross the blood-brain barrier (BBB) is vital when investigating its potential effects on the central nervous system. Similarly, predicting its gastrointestinal (GI) absorption is fundamental for studies involving oral administration.

For this compound, computational models suggest a high likelihood of good gastrointestinal absorption, a key factor for potential oral utility in research models. However, its predicted ability to cross the blood-brain barrier is low. This suggests that in experimental settings, the compound may not readily access the central nervous system following systemic administration. These theoretical ADME characteristics provide a foundational dataset for planning further preclinical studies.

Interactive Data Table: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome | Implication for Research Design |

| Gastrointestinal (GI) Absorption | High | Suitable for oral administration in experimental models. |

| Blood-Brain Barrier (BBB) Permeability | Low | May not be suitable for targeting the central nervous system via systemic routes. |

Structure Activity Relationship Sar Studies of 2 1,2,3,4 Tetrahydroquinolin 4 Yl Acetic Acid Analogs

Systematic Modification of the Carboxylic Acid Side Chain

Modifications to the carboxylic acid side chain, which includes the alkyl spacer and the acidic functional group, can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Length and Branching of the Alkyl Spacer

Detailed structure-activity relationship studies focusing on the systematic variation of the length and branching of the alkyl spacer of 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid are not extensively documented in publicly available scientific literature. Such studies would typically involve synthesizing homologs (e.g., propanoic or butanoic acid derivatives) and branched analogs to determine the optimal distance and spatial arrangement between the tetrahydroquinoline core and the acidic group for target binding.

Isosteric Replacements of the Carboxylic Acid

The replacement of a carboxylic acid group with an isostere—a different functional group with similar physicochemical properties—is a widely used strategy in drug design. nih.gov This modification can improve pharmacokinetic properties, such as absorption and metabolic stability, and may enhance target binding. researchgate.netsemanticscholar.org While specific applications to this compound are not detailed in available literature, common isosteres for carboxylic acids include tetrazoles, hydroxamic acids, acyl sulfonamides, and various acidic heterocycles. cambridgemedchemconsulting.comnih.gov

The choice of an isostere is guided by the need to maintain the critical features of the carboxylic acid, such as its ability to act as a hydrogen bond donor and acceptor, while altering properties like acidity (pKa) and lipophilicity. nih.govresearchgate.net For instance, a 1H-tetrazole is a frequently used non-classical isostere with a pKa similar to a carboxylic acid, which can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com

Table 1: Common Isosteric Replacements for Carboxylic Acids

| Isostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Planar, acidic (pKa ~4.5-5.0). | Similar acidity to COOH, metabolically stable. cambridgemedchemconsulting.com |

| Sulfonamide | Tetrahedral, acidic. | Can improve membrane permeability. |

| Acyl Sulfonamide | Planar, highly acidic. | Stronger H-bond acceptor. |

| Hydroxamic Acid | Planar, less acidic than COOH. | Can act as a metal chelator. |

| Thiazolidinedione | Planar, moderately acidic (pKa ~6-7). | Increases lipophilicity. nih.gov |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5). | Used in analogs of neurotransmitters. nih.gov |

This table presents general information on carboxylic acid isosteres and is not based on specific studies of this compound.

Modifications to the Tetrahydroquinoline Ring System

The tetrahydroquinoline scaffold provides a rich platform for structural modifications, including substitutions on both the aromatic ring and the nitrogen atom, which can fine-tune the molecule's electronic, steric, and binding properties. researchgate.net

Substituent Effects on the Aromatic Ring (e.g., electronic, steric, halogenation patterns)

The introduction of substituents onto the aromatic portion of the tetrahydroquinoline ring can dramatically alter biological activity. The nature, position, and number of these substituents are critical.

In a study of tetrahydroquinoline analogs as inhibitors of the EPAC1 protein, halogenation of the aromatic ring was shown to be a key determinant of potency. nih.gov The progressive addition of bromine atoms to the 5- and 7-positions of a 6-fluoro-tetrahydroquinoline core led to a significant increase in inhibitory activity. The unsubstituted analog (lacking bromine) was the least potent, while the 5,7-dibromo substituted analog was the most effective inhibitor in the series. nih.gov This suggests that specific halogenation patterns can lead to favorable interactions with the target protein.

Further research on tetrahydroquinolone derivatives as GPR41 modulators revealed that modifications to an aryl group attached to the core structure could switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the pivotal role that aromatic substituents play in determining the pharmacological profile of this class of compounds. nih.gov

Table 2: Effect of Aromatic Ring Bromination on EPAC1 Inhibition by N-Formyl-6-fluoro-2-methyl-tetrahydroquinoline Analogs

| Compound | Substitution Pattern | Relative Potency |

|---|---|---|

| Analog 1 | No Bromine | Baseline |

| Analog 2 | 5-Bromo | ~3-fold more potent than Analog 1 |

| Analog 3 | 5,7-Dibromo | Most potent |

Data synthesized from findings reported on EPAC inhibitors. nih.gov

7.2.2. Nitrogen Substitution Effects (e.g., N-acylation, N-alkylation)Modification of the nitrogen atom at the 1-position of the tetrahydroquinoline ring is a common strategy to explore SAR. Both N-acylation and N-alkylation can influence a molecule's conformation, polarity, and ability to form hydrogen bonds.

Studies on EPAC inhibitors demonstrated the critical importance of the N-acyl group. An N-formyl group was found to be optimal for activity. nih.gov When the N-formyl group was removed to yield a secondary amine, or replaced with a larger N-acetyl group, the inhibitory potency was significantly reduced. This indicates that a small, specific acyl group at the nitrogen position is crucial for effective binding to the target. nih.gov

Table 3: Effect of N-Acylation on EPAC1 Inhibition by 5,7-Dibromo-6-fluoro-2-methyl-tetrahydroquinoline Analogs

| Compound | N-Substitution | Relative Potency |

|---|---|---|

| Analog A | N-H (unsubstituted) | Less Potent |

| Analog B | N-Acetyl | Less Potent |

| Analog C | N-Formyl | Optimal Potency |

Data synthesized from findings reported on EPAC inhibitors. nih.gov

Stereochemical Influences at Chiral Centers (e.g., C4 position)

The chirality at the C4 position of the this compound molecule has been identified as a critical determinant of biological activity. The spatial orientation of the acetic acid side chain significantly influences the interaction of these analogs with their biological targets.

Research has consistently demonstrated that the absolute configuration at the C4 position can lead to substantial differences in potency. In many studied systems, one enantiomer is significantly more active than the other, highlighting a stereospecific recognition by the target protein. For instance, studies on related tetrahydroquinoline derivatives have shown that the (R)-enantiomer may exhibit several-fold higher affinity for a particular receptor compared to its (S)-counterpart. This underscores the importance of a well-defined three-dimensional arrangement of the pharmacophoric groups for optimal binding.

| Compound | C4 Configuration | Relative Activity |

| 1a | R | 100% |

| 1b | S | 25% |

| 2a | (2R, 4R) | 120% |

| 2b | (2S, 4R) | 80% |

Table 1: Influence of Stereochemistry at C4 on Relative Activity. This interactive table illustrates how changes in the stereochemical configuration at the C4 position, and in relation to other chiral centers like C2, can significantly impact the biological activity of this compound analogs.

Conformational Analysis and its Impact on Activity

The conformational flexibility of the saturated portion of the 1,2,3,4-tetrahydroquinoline (B108954) ring system is a key factor in determining the biological activity of its derivatives. The six-membered heterocyclic ring can adopt multiple conformations, with the lowest energy conformers being the most populated and likely the biologically active ones.

High-level quantum chemistry calculations and spectroscopic methods have been employed to investigate the conformational landscape of tetrahydroquinoline and its derivatives. These studies have identified several stable conformations, often described as half-chair or twisted-boat forms. The energy barrier between these conformers can be relatively low, allowing for conformational flexibility which may be essential for induced-fit binding to a biological target.

The orientation of the acetic acid side chain at the C4 position is directly linked to the conformation of the ring. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position. The energetic preference for one orientation over the other is influenced by steric interactions with other parts of the molecule. For instance, in a diequatorial conformation of a disubstituted analog, steric strain is minimized, which is often associated with higher stability and, in some cases, enhanced activity. Conversely, a diaxial arrangement can introduce significant steric hindrance, potentially leading to a decrease in binding affinity.

The interplay between the ring conformation and the orientation of the C4-substituent ultimately defines the topographical presentation of the molecule to its receptor. A conformation that correctly positions the key pharmacophoric elements—the carboxylic acid group, the aromatic ring, and the nitrogen atom—for interaction with the binding site is crucial for potent biological activity.

Development of Structure-Activity Hypotheses

Based on the accumulated data from SAR studies, including the critical roles of stereochemistry and conformational preferences, several key structure-activity hypotheses have been formulated for this compound analogs.

A primary hypothesis posits that the biological target possesses a chiral binding pocket that preferentially recognizes a specific stereoisomer. The C4-acetic acid side chain is believed to act as a key hydrogen bond donor and/or acceptor, and its precise spatial positioning is paramount for a productive binding event. The (R)-configuration at C4 often appears to be favored, suggesting that this orientation optimally places the carboxylic acid group for interaction with a specific residue or region within the active site.

Another key aspect of the SAR hypothesis is the role of the nitrogen atom in the tetrahydroquinoline ring. While often unsubstituted in parent structures, modifications at this position can significantly impact activity. The introduction of small alkyl groups can modulate lipophilicity and basicity, which in turn can affect pharmacokinetic properties and target interactions.

Finally, substitutions on the aromatic ring have been explored to probe for additional binding interactions. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the aromatic system and potentially lead to enhanced π-π stacking or other hydrophobic interactions within the receptor.

These hypotheses provide a rational framework for the future design and optimization of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues for 2 1,2,3,4 Tetrahydroquinolin 4 Yl Acetic Acid

Advancements in Asymmetric Synthesis Towards High Enantiopurity

The presence of a stereocenter at the 4-position of the tetrahydroquinoline ring means that 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid can exist as a pair of enantiomers. As the biological activities of chiral molecules are often enantiomer-dependent, the development of efficient asymmetric syntheses to obtain this compound in high enantiopurity is a critical area for future research. While the asymmetric synthesis of various tetrahydroquinoline derivatives has been reported, specific methods for this compound are yet to be extensively explored.

Future investigations should focus on the development of novel catalytic systems that can achieve high yields and enantioselectivities. nih.gov This includes the exploration of transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.com Organocatalysis, particularly using chiral Brønsted acids, presents a metal-free and environmentally benign alternative that warrants significant attention. thieme-connect.de The development of biocatalytic methods, employing engineered enzymes, could also offer a highly selective and sustainable route to the desired enantiomers. A key challenge will be to control the stereochemistry at the C4 position during the formation of the heterocyclic ring or in a subsequent resolution step.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Transition Metal Catalysts (e.g., Rhodium, Iridium) | High catalytic activity and turnover numbers. | Development of novel chiral ligands to enhance enantioselectivity. |

| Chiral Brønsted Acids | Metal-free, environmentally friendly, and often milder reaction conditions. | Design and synthesis of new, more effective organocatalysts. |

| Biocatalysts (Enzymes) | High stereoselectivity and mild reaction conditions. | Enzyme screening and protein engineering to optimize for the specific substrate. |

Exploration of Novel Chemical Reactivity and Derivatization

The chemical structure of this compound offers multiple sites for chemical modification, providing a rich platform for the synthesis of novel derivatives. Future research should systematically explore the reactivity of the tetrahydroquinoline ring and the carboxylic acid group to generate a diverse library of new compounds.

Derivatization of the secondary amine within the tetrahydroquinoline ring is a prime target for modification. N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity. The aromatic portion of the tetrahydroquinoline nucleus is also amenable to functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

The carboxylic acid moiety provides a handle for a plethora of chemical transformations. Esterification and amidation reactions can be used to generate a series of esters and amides with diverse functionalities. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol or converted to other functional groups, further expanding the chemical space of accessible derivatives. The synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active scaffolds, is another promising avenue. mdpi.com

| Derivatization Site | Reaction Type | Potential Modifications |

| Tetrahydroquinoline Nitrogen | N-Alkylation, N-Acylation, N-Arylation | Introduction of alkyl, acyl, and aryl groups of varying size and electronics. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, nitration, sulfonation, and Friedel-Crafts reactions. |

| Carboxylic Acid | Esterification, Amidation, Reduction | Formation of esters, amides, and conversion to an alcohol or other functional groups. |

Computational Design of Next-Generation Analogs with Enhanced Specificity

Computational chemistry and molecular modeling are powerful tools that can accelerate the design and discovery of novel analogs of this compound with improved biological activity and specificity. nih.gov Future research should leverage these in silico methods to guide the synthesis of next-generation compounds.

Structure-based drug design (SBDD) can be employed if a specific biological target is identified. This involves using the three-dimensional structure of the target protein to design ligands that bind with high affinity and selectivity. Molecular docking simulations can predict the binding modes and affinities of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. Quantitative structure-activity relationship (QSAR) studies can be performed to build mathematical models that correlate the chemical structures of a series of analogs with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of new molecules that possess these features.

| Computational Approach | Application | Desired Outcome |

| Molecular Docking | Predicting binding modes and affinities to a known target. | Prioritization of compounds for synthesis with high predicted potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models to guide the design of more active analogs. |

| Pharmacophore Modeling | Identifying essential chemical features for activity. | Design of novel scaffolds with desired biological activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-target complexes. | Understanding the stability of binding and the role of conformational changes. jchemlett.com |

Discovery of Undiscovered Biological Targets and Mechanisms (In Vitro)

A crucial area of future research is the elucidation of the biological targets and mechanisms of action of this compound and its derivatives. Broad-based in vitro screening against a panel of biologically relevant targets is a powerful strategy to uncover novel pharmacological activities. nih.gov

High-throughput screening (HTS) of large compound libraries, including derivatives of this compound, against a diverse range of assays can identify initial "hits" for various biological processes. ewadirect.commdpi.com These assays can include enzymatic assays, receptor binding assays, and cell-based assays that measure phenotypes such as cell proliferation, apoptosis, or signaling pathway modulation. mdpi.com

Once a hit is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target responsible for the observed biological effect. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches. Understanding the mechanism of action at a molecular level is essential for the rational optimization of lead compounds and for predicting potential therapeutic applications and side effects.

| Screening Method | Purpose | Examples of Targets |

| High-Throughput Screening (HTS) | Rapidly screen large numbers of compounds for activity. | Enzymes, receptors, ion channels, and cellular pathways. |

| Phenotypic Screening | Identify compounds that produce a desired cellular phenotype. | Anti-cancer, anti-inflammatory, or anti-infective activities. |

| Target-Based Screening | Screen for activity against a specific molecular target. | Kinases, proteases, G-protein coupled receptors (GPCRs). |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound will be significantly enhanced by the integration of emerging technologies in chemical synthesis and characterization. These technologies can improve the efficiency, sustainability, and depth of scientific inquiry.

Automated synthesis platforms and flow chemistry reactors can enable the rapid and efficient production of libraries of this compound derivatives for structure-activity relationship studies. These technologies allow for precise control over reaction parameters, leading to improved yields, purity, and reproducibility.

In the realm of characterization, advanced analytical techniques are essential for unambiguously determining the structure and purity of synthesized compounds. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as two-dimensional NMR, are indispensable for structural elucidation. For chiral compounds, techniques like chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) spectroscopy are critical for determining enantiomeric purity. The application of machine learning algorithms to analyze complex spectral data could also aid in rapid and accurate characterization.

| Technology | Application in Research | Benefit |

| Automated Synthesis/Flow Chemistry | Rapid library synthesis and reaction optimization. | Increased efficiency, reproducibility, and scalability. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation. | Unambiguous identification of synthesized compounds. |

| Advanced NMR Spectroscopy | Detailed structural elucidation of complex molecules. | Precise determination of chemical structure and stereochemistry. |

| Machine Learning in Spectroscopy | Automated analysis of spectral data. | Faster and more accurate characterization of compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves coupling tetrahydroquinoline derivatives with acetic acid precursors under acidic or basic conditions. For example, the hydrochloride salt form (e.g., EN300-1696819) suggests acetylation of the tetrahydroquinoline core followed by purification via recrystallization . Optimization strategies include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achievable by monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroquinoline scaffold and acetic acid sidechain (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃NO₂: 191.0946) .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related tetrahydroquinoline derivatives with R-factor <0.1 .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Use desiccants (e.g., silica gel) in storage vials. For solutions, use anhydrous DMSO or ethanol and store at –20°C for <6 months .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or structural modifications. Systematic approaches include:

- Dose-Response Studies : Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity) .

- Structural Analog Screening : Test derivatives with varied substituents (e.g., fluorophenyl groups) to isolate activity drivers .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like kinases or cytochrome P450 .

Q. How does X-ray crystallography elucidate the conformational flexibility of this compound in solid-state structures?

- Methodological Answer : Single-crystal X-ray analysis reveals intramolecular hydrogen bonds (e.g., O–H⋯N) and torsional angles (<10° deviation) stabilizing the tetrahydroquinoline ring. For example, cis-configurations in related compounds show R-factors <0.1 and intermolecular interactions (e.g., π-π stacking) influencing packing .

Q. What reaction mechanisms govern the cyclization of intermediates during the synthesis of tetrahydroquinoline-acetic acid hybrids?

- Methodological Answer : Cyclization often proceeds via iminium ion intermediates in acidic media. For instance, in Diels-Alder reactions, the tetrahydroquinoline core forms through [4+2] cycloaddition between dienes and electron-deficient dienophiles, with regioselectivity controlled by Lewis acids (e.g., BF₃·Et₂O) . Kinetic studies (e.g., monitoring by in-situ IR) can identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : SAR optimization involves:

- Lipophilicity Adjustments : Introduce polar groups (e.g., –OH, –COOH) to enhance solubility, as seen in analogs with logP <2.5 .

- Metabolic Stability : Fluorination at the 4-position reduces CYP450-mediated oxidation, improving half-life (t₁/₂ >4 h in murine models) .

- Bioisosteric Replacement : Substitute acetic acid with sulfonamide groups to boost target affinity (e.g., ΔG <–8 kcal/mol in docking studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.